molecular formula C13H12O B13788294 7-Phenyl-2,4,6-heptatrienal CAS No. 6460-63-5

7-Phenyl-2,4,6-heptatrienal

Cat. No.: B13788294
CAS No.: 6460-63-5
M. Wt: 184.23 g/mol
InChI Key: PIPFDCCYIUAHAC-DUFJELMJSA-N
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Description

7-Phenyl-2,4,6-heptatrienal is an organic compound with the molecular formula C13H12O It is characterized by a conjugated system of double bonds and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Phenyl-2,4,6-heptatrienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. For example, the reaction of benzaldehyde with acetylmethylenetriphenylphosphorane in refluxing benzene under an argon atmosphere yields this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2,4,6-heptatrienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 7-Phenyl-2,4,6-heptatrienoic acid.

    Reduction: 7-Phenyl-2,4,6-heptatrienol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Phenyl-2,4,6-heptatrienal has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Phenyl-2,4,6-heptatrienal exerts its effects is primarily related to its conjugated system and aldehyde functional group. In biological systems, it can interact with membrane proteins and affect membrane potential through second-harmonic generation (SHG) imaging . The compound’s ability to modulate optical signals makes it a valuable tool in cellular imaging studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-7-(4-dimethylamino-phenyl)-2,4,6-heptatrienal (AR-3)
  • 3,7-Dimethyl-9-(4-dimethylamino-phenyl)-2,4,6,8-nonatetraenal (AR-4)

Uniqueness

7-Phenyl-2,4,6-heptatrienal is unique due to its specific conjugated system and the presence of a phenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

6460-63-5

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

(2E,4E,6E)-7-phenylhepta-2,4,6-trienal

InChI

InChI=1S/C13H12O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h1-12H/b2-1+,8-3+,9-5+

InChI Key

PIPFDCCYIUAHAC-DUFJELMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC=O

Origin of Product

United States

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